molecular formula C16H17N5O3 B2952892 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide CAS No. 1171811-52-1

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2952892
CAS No.: 1171811-52-1
M. Wt: 327.344
InChI Key: SKKPNBKCVBRBPT-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

A study by M. Faheem (2018) highlighted the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including related compounds, for their toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The research demonstrated that these compounds exhibit moderate inhibitory effects across various assays, suggesting their utility in pharmacological applications (Faheem, 2018).

Antioxidant Activity

In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity. They found significant antioxidant properties in these compounds, indicating their potential in combating oxidative stress (Chkirate et al., 2019).

Antimicrobial Activity

Research by Bondock et al. (2008) and Gul et al. (2017) explored the antimicrobial efficacy of compounds incorporating the pyrazole moiety. These studies revealed that such compounds possess notable antimicrobial activity, suggesting their application in developing new antimicrobial agents (Bondock et al., 2008); (Gul et al., 2017).

Antitumor Activity

Fahim et al. (2019) conducted an investigation on pyrazole derivatives, assessing their antitumor activity. The findings indicated promising in vitro antitumor activity against specific cell lines, underscoring the potential therapeutic applications of these compounds in cancer treatment (Fahim et al., 2019).

Neuroinflammation Imaging

Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, which demonstrated high affinity for the translocator protein 18 kDa (TSPO). These compounds, particularly effective in PET imaging of neuroinflammation, highlight the utility of such derivatives in diagnostic applications (Damont et al., 2015).

Mechanism of Action

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-6-4-5-7-13(10)23-9-14(22)17-16-19-18-15(24-16)12-8-11(2)20-21(12)3/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKPNBKCVBRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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